molecular formula C19H21N3O3S B2803254 (E)-ethyl 2-((dimethylamino)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 725218-72-4

(E)-ethyl 2-((dimethylamino)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2803254
CAS No.: 725218-72-4
M. Wt: 371.46
InChI Key: PHBSGDITBQHQQR-SDNWHVSQSA-N
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Description

The compound (E)-ethyl 2-((dimethylamino)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate features a thiazolo[3,2-a]pyrimidine core substituted at positions 2, 5, 6, and 5. Key structural attributes include:

  • Position 5: A phenyl group contributing aromaticity and steric bulk.
  • Position 6: An ethyl carboxylate ester, enhancing solubility and serving as a common pharmacophore in bioactive molecules.
  • Position 7: A methyl group influencing conformational flexibility.

Properties

IUPAC Name

ethyl (2E)-2-(dimethylaminomethylidene)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-5-25-18(24)15-12(2)20-19-22(16(15)13-9-7-6-8-10-13)17(23)14(26-19)11-21(3)4/h6-11,16H,5H2,1-4H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBSGDITBQHQQR-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CN(C)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\N(C)C)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-ethyl 2-((dimethylamino)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a derivative of thiazolo[3,2-a]pyrimidines, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activities associated with this compound, including its potential as an antitumor agent, antimicrobial properties, and other therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolo[3,2-a]pyrimidine core structure, which is known for its role in various biological activities. The presence of the ethyl ester and dimethylamino groups enhances its solubility and bioavailability.

Antitumor Activity

Recent studies have shown that thiazolo[3,2-a]pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound demonstrated high efficacy against the M-HeLa cervical adenocarcinoma cell line with low toxicity towards normal liver cells . The structural modifications in these compounds have been linked to enhanced antitumor activity.

Table 1: Cytotoxicity of Thiazolo[3,2-a]pyrimidine Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound AM-HeLa12.5
Compound BPC315.0
Compound CHutu 8020.0

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidines have also been evaluated for their antimicrobial properties. Studies indicate that certain derivatives possess moderate to good antibacterial and antifungal activity. For example, compounds derived from thiazolo[3,2-a]pyrimidines showed significant inhibition against various bacterial strains and fungi .

Table 2: Antimicrobial Activity of Thiazolo[3,2-a]pyrimidine Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Compound DE. coli32
Compound EK. pneumonia25
Compound FF. oxysporum12.5

Other Biological Activities

In addition to antitumor and antimicrobial effects, thiazolo[3,2-a]pyrimidines have shown potential in other areas:

  • Antiviral Activity : Some derivatives have demonstrated effectiveness against viral infections by inhibiting viral replication mechanisms .
  • Acetylcholinesterase Inhibition : Certain compounds have been identified as acetylcholinesterase inhibitors, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies

A notable study highlighted the synthesis and biological evaluation of a series of thiazolo[3,2-a]pyrimidine derivatives. The results indicated that structural modifications significantly influenced their biological activities. For instance, the introduction of different substituents at specific positions on the thiazolo ring improved both cytotoxicity against cancer cells and antimicrobial efficacy against pathogens.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits a range of biological activities attributable to its thiazolo-pyrimidine framework, which is known for its pharmacological significance.

Anticancer Properties

Research indicates that derivatives of thiazolo-pyrimidine compounds can demonstrate significant anticancer activity. The structural features of (E)-ethyl 2-((dimethylamino)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate suggest potential interactions with cellular targets involved in cancer proliferation and survival pathways. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell cycle regulation and apoptosis .

Antimicrobial Activity

Thiazole and pyrimidine derivatives are recognized for their antimicrobial properties. The compound may exhibit activity against a range of pathogens, including bacteria and fungi. The presence of the dimethylamino group is believed to enhance the lipophilicity of the molecule, facilitating better membrane penetration and thereby increasing its efficacy against microbial strains .

Anti-inflammatory Effects

The combination of thiazole and pyrimidine rings in the structure is hypothesized to confer anti-inflammatory properties. Research has indicated that similar compounds can inhibit pro-inflammatory cytokines and enzymes, which play critical roles in inflammatory processes . The potential therapeutic applications could extend to chronic inflammatory diseases where such pathways are dysregulated.

Synthesis and Structural Studies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The Biginelli reaction is often employed to construct the thiazolo-pyrimidine core, followed by subsequent modifications to introduce various substituents .

Table 1: Synthesis Overview

StepReactionReagentsConditions
1Biginelli ReactionBenzaldehyde, Ethyl Acetoacetate, Thiourea50°C, Ethanol
2CyclizationEthyl ChloroacetateReflux
3Final ModificationDimethylamineVaries

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science due to its unique electronic properties.

Organic Electronics

The compound's ability to form stable thin films makes it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. Its electronic structure could facilitate charge transport and improve device efficiency .

Photovoltaic Applications

Research into similar thiazole-pyrimidine derivatives has shown promise in enhancing the performance of photovoltaic materials by improving light absorption and charge separation efficiency . The incorporation of this compound into photovoltaic systems could lead to advancements in solar energy conversion technologies.

Comparison with Similar Compounds

Substituent Variations at Position 5

Compound Substituent at Position 5 Key Properties Reference
Target Compound Phenyl Standard aromatic group; balances electronic and steric effects.
Ethyl 5-(4-bromophenyl)-... 4-Bromophenyl Bromine enhances molecular weight and polarizability; participates in π-halogen interactions, affecting crystal packing and binding affinity.
Ethyl 5-(4-methylphenyl)-... 4-Methylphenyl (p-tolyl) Methyl group increases hydrophobicity; may improve membrane permeability but reduce solubility.
Ethyl 5-(thiophen-2-yl)-... Thiophen-2-yl Sulfur atom introduces heteroaromaticity; enhances π-stacking and metabolic stability.

Analysis :

  • Steric Effects : Bulky substituents (e.g., p-tolyl) may hinder molecular interactions with biological targets.

Substituent Variations at Position 2

Compound Substituent at Position 2 Key Properties Reference
Target Compound (E)-Dimethylaminomethylene Electron-donating group; capable of hydrogen bonding via the dimethylamino moiety.
Ethyl 2-(2-fluorobenzylidene)-... (Z)-2-Fluorobenzylidene Fluorine’s electronegativity alters electronic distribution; (Z)-configuration affects spatial arrangement and biological activity.
Ethyl 2-(2,4,6-trimethoxybenzylidene)-... 2,4,6-Trimethoxybenzylidene Methoxy groups participate in C–H···O hydrogen bonding; bulky substituent induces a dihedral angle of 80.94° with the core, affecting conformation.
Ethyl 2-(methoxycarbonyl)methylene-... (Z)-(Methoxycarbonyl)methylene Strong electron-withdrawing ester group; reduces electron density on the core, potentially altering reactivity.

Analysis :

  • Hydrogen Bonding: The dimethylamino group in the target compound may form stronger hydrogen bonds compared to methoxy or halogenated analogs.
  • Stereochemistry : (E) vs. (Z) configurations influence molecular shape, impacting interactions with chiral biological targets.

Pharmacological and Physicochemical Properties

Property Target Compound Ethyl 5-(4-bromophenyl)-... Ethyl 2-(2-fluorobenzylidene)-... Ethyl 2-(trimethoxybenzylidene)-...
Solubility Moderate (polar groups) Low (bromine increases mass) Moderate (fluorine enhances polarity) Low (bulky trimethoxy group)
Melting Point ~420–430 K ~430–440 K ~410–420 K ~427–428 K
Bioactivity Antimicrobial potential Enhanced halogen interactions Fluorine may improve CNS penetration Anticancer (π-stacking with DNA)
Crystal Packing N–H···O bonds likely Halogen bonding dominant C–H···F interactions C–H···O bifurcated hydrogen bonds

Sources :

Q & A

Q. Critical Conditions :

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–120°CPrevents side reactions
SolventGlacial acetic acid or DMFEnhances solubility
CatalystNH₄OAc or NaOAcAccelerates cyclization
Reaction Time8–12 hoursEnsures completion

High-performance liquid chromatography (HPLC) is recommended to monitor reaction progress .

Structural Characterization

Q: Which analytical techniques are indispensable for confirming the structure and purity of this compound? A:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., distinguishing E/Z isomers via coupling constants) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation and bond angles (e.g., flattened boat conformation of the pyrimidine ring) .
  • HPLC : Assesses purity (>95% required for pharmacological studies) .

Advanced Reaction Mechanisms

Q: What mechanistic insights explain the intramolecular cyclization step during synthesis? A: The cyclization proceeds via acid-catalyzed keto-enol tautomerism , where the thione group (-SH) in the precursor reacts with the aldehyde to form a Schiff base. Subsequent nucleophilic attack by the thiazole nitrogen generates the fused thiazolo-pyrimidine ring. Ammonium acetate acts as a proton shuttle, lowering the activation energy . Computational studies (DFT) can model transition states to optimize reaction pathways .

Structure-Activity Relationship (SAR)

Q: How do substituents on the benzylidene group (2-position) influence biological activity? A:

  • Electron-withdrawing groups (e.g., -Cl, -F) enhance binding to hydrophobic enzyme pockets (e.g., kinase targets) .
  • Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) improve solubility and bioavailability .
  • Steric effects : Bulky substituents (e.g., trimethoxybenzylidene) may reduce activity by hindering target engagement .

Q. Example :

Substituent (2-position)Activity Trend (IC₅₀)
4-DimethylaminophenylHigh (5 nM)
2,4-DichlorophenylModerate (50 nM)
2-FurylLow (>100 nM)

SAR studies prioritize substituents balancing electronic and steric effects .

Data Contradiction Resolution

Q: How should researchers address discrepancies between theoretical and experimental NMR data? A:

Re-examine purity : Contaminants (e.g., unreacted starting material) skew peaks. Repeat column chromatography .

Solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) influence chemical shifts .

Dynamic effects : Rotamers or tautomers (e.g., keto-enol) cause splitting; use variable-temperature NMR .

Cross-validation : Compare with X-ray data or 2D NMR (COSY, HSQC) .

Crystallographic Analysis

Q: How does X-ray crystallography elucidate stereochemical and conformational properties? A:

  • Stereochemistry : Confirms E-configuration of the methylene group via bond angles (C=C ~1.34 Å) .
  • Ring puckering : Measures deviations from planarity (e.g., pyrimidine ring adopts a flattened boat conformation with C5 deviating 0.224 Å) .
  • Intermolecular interactions : Identifies hydrogen bonds (e.g., C–H···O) stabilizing crystal packing .

Biological Evaluation

Q: What in vitro assays are recommended to assess antimicrobial potential? A:

  • Minimum Inhibitory Concentration (MIC) : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill assays : Determine bactericidal vs. bacteriostatic effects .
  • Enzyme inhibition : Screen against bacterial dihydrofolate reductase (DHFR) using spectrophotometric assays .

Functional Group Reactivity

Q: Which functional groups are most susceptible to nucleophilic attack, and how can this be exploited? A:

  • Ester group : Hydrolyzed under basic conditions to carboxylic acids for prodrug strategies .
  • Methylene group : Undergoes Michael addition with thiols (e.g., glutathione) for conjugation studies .
  • Oxo group : Reduced to hydroxyl for SAR modification .

Comparative Structural Analysis

Q: How do structural variations at the 5-position impact physicochemical properties? A:

  • Phenyl vs. 4-methoxyphenyl : Methoxy groups increase logP (lipophilicity) but reduce solubility .
  • 4-Bromophenyl : Enhances halogen bonding with targets but may introduce toxicity .

Q. Table :

5-Position SubstituentlogPSolubility (mg/mL)
Phenyl3.20.5
4-Methoxyphenyl3.80.2
4-Bromophenyl4.10.1

Reaction Optimization Strategies

Q: What methods improve the hydrolysis efficiency of the ethyl ester group? A:

  • Catalysts : Lipases or NaOH in ethanol/water mixtures (pH 10–12) .
  • Microwave irradiation : Reduces reaction time from hours to minutes .
  • Protecting groups : Temporarily protect reactive sites (e.g., oxo group) to prevent side reactions .

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